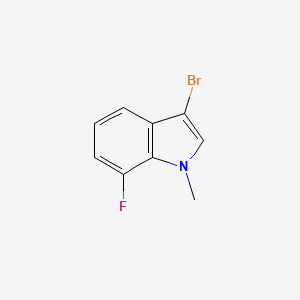

3-Bromo-7-fluoro-1-methyl-indole

Description

Properties

IUPAC Name |

3-bromo-7-fluoro-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-12-5-7(10)6-3-2-4-8(11)9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSKZKCJRDHKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies in Indole Derivatization

Mechanistic Pathways of Indole (B1671886) Halogenation

Halogenation of the indole nucleus is a fundamental electrophilic substitution reaction. The position of halogenation is dictated by the inherent reactivity of the indole ring, which is significantly influenced by the delocalization of the nitrogen atom's lone pair of electrons.

The indole ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The fusion of the electron-rich pyrrole (B145914) ring to a benzene (B151609) ring results in a molecule where the pyrrole moiety is significantly more reactive towards electrophiles. bhu.ac.in For electrophilic aromatic substitution, the most reactive position on the indole ring is C3, which is estimated to be 10¹³ times more reactive than a position on a benzene ring. wikipedia.org

The mechanism involves the attack of an electrophile (E⁺) on the electron-rich C3 position of the indole. This attack disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. quora.comnih.gov The final step is the rapid loss of a proton (H⁺) from the C3 position, which restores the aromatic system and yields the 3-substituted indole product. nih.gov While C2 is also a potential site for attack, substitution at C3 is overwhelmingly favored due to the superior stability of the resulting cationic intermediate. bhu.ac.inlibretexts.org

The pronounced regioselectivity for electrophilic attack at the C3 position of indole is a direct consequence of the stability of the cationic intermediate. stackexchange.com When an electrophile attacks C3, the resulting positive charge is delocalized over the C2 atom and, most importantly, the nitrogen atom. bhu.ac.inquora.com The resonance structure where the nitrogen atom bears the positive charge is particularly stable because all atoms (except hydrogen) have a complete octet of electrons. stackexchange.com This delocalization effectively stabilizes the intermediate without disturbing the aromaticity of the fused benzene ring. libretexts.orgstackexchange.com

In contrast, an attack at the C2 position leads to an intermediate where the positive charge can also be delocalized onto the nitrogen atom. However, this stabilization comes at the cost of disrupting the aromatic sextet of the benzene ring, resulting in a significantly less stable intermediate. bhu.ac.inlibretexts.org Therefore, the reaction pathway through the more stable C3-attack intermediate is kinetically favored. bhu.ac.in

It is noteworthy that under strongly acidic conditions, the indole nitrogen can be protonated, but the C3 position is the site of primary protonation, forming a thermodynamically stable 3H-indolium cation. bhu.ac.inwikipedia.org This protonation deactivates the pyrrole ring towards further electrophilic attack, and under these specific conditions, substitution may be directed to the benzene ring, typically at the C5 position. wikipedia.org

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of indoles and other organic compounds. wikipedia.org It serves as a reliable source of electrophilic bromine (Br⁺). wikipedia.org In the context of synthesizing 3-bromoindoles, the reaction proceeds via an electrophilic aromatic substitution mechanism. nih.govresearchgate.net

The reaction is typically carried out by treating the indole substrate with NBS in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). nih.gov The electron-rich C3 position of the indole attacks the electrophilic bromine atom of NBS. This generates the 3-bromo-substituted cationic intermediate and the succinimide (B58015) anion. The subsequent loss of a proton from C3 yields the 3-bromoindole product and succinimide. bridgew.edu The use of freshly recrystallized NBS can be important to minimize side reactions. wikipedia.org While NBS is primarily used as a stoichiometric reagent for bromination, it has also been employed as a catalyst in other types of indole functionalization reactions. acs.orgnih.gov

The initial electrophilic attack of a halogen (X⁺) at the C3 position of an indole leads to the formation of a 3-haloindoleninium cation. This cation is a key intermediate in the halogenation process. bhu.ac.in Deprotonation of this intermediate restores the aromaticity of the heterocyclic system, leading to the formation of the neutral 3-haloindole product. nih.gov

3-Haloindoles, such as 3-bromoindoles, are not merely final products but are also versatile synthetic intermediates. mdpi.comnih.gov The halogen atom at the C3 position can be displaced in subsequent reactions. These compounds are valuable precursors for a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., with boronic acids or acetylenes) and nucleophilic substitution reactions with reagents like thiols or cyanides. mdpi.comnih.gov The reactivity of these haloindoles allows for the introduction of a wide range of functional groups at the C3 position, highlighting their synthetic utility. mdpi.com

N-Alkylation Reaction Mechanisms

N-alkylation is a fundamental reaction for modifying the indole scaffold, which involves the formation of a bond between the indole nitrogen and an alkyl group. This transformation significantly alters the electronic and physical properties of the molecule.

The N-alkylation of indoles, specifically N-methylation, typically proceeds through a nucleophilic substitution pathway. The proton on the indole nitrogen is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a potent nucleophile: the indolide anion. bhu.ac.inwikipedia.orgnih.gov

This negatively charged nitrogen atom then acts as the nucleophile, attacking an electrophilic methylating agent like methyl iodide (MeI) or dimethyl carbonate. mdpi.comresearchgate.netgoogle.com The reaction is a classic example of an Sₙ2 displacement, where the indolide anion displaces the leaving group (e.g., iodide) from the methylating agent to form the N-methylated indole. st-andrews.ac.uknih.gov The choice of base and reaction conditions is crucial, as competition between N-alkylation and C3-alkylation can occur. Generally, the use of strong bases to fully form the indolide anion in polar aprotic solvents favors N-alkylation. bhu.ac.innih.gov

Research Findings on Indole Derivatization

The following table summarizes representative conditions for the halogenation and alkylation reactions discussed.

| Reaction Type | Substrate | Reagent(s) | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Bromination | 7-Fluoro-5-methyl-1-tosyl-1H-indole | N-Bromosuccinimide (NBS) | - | CH₂Cl₂ | Room Temp, 18h | 3-Bromo-7-fluoro-5-methyl-1-tosyl-1H-indole | 68% | nih.gov |

| Bromination | 5-Chloro-7-fluoro-1-tosyl-1H-indole | N-Bromosuccinimide (NBS) | - | DMF | 50°C, 1h then RT, 16h | 3-Bromo-5-chloro-7-fluoro-1-tosyl-1H-indole | 93% | nih.gov |

| N-Methylation | 3-Bromo-2-(trifluoromethyl)-1H-indole | Methyl Iodide (MeI) | NaH | DMF | - | 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | 92% | mdpi.comnih.gov |

| N-Methylation | 5-Bromoindole (B119039) | Dimethyl Carbonate | K₂CO₃ | DMF | Reflux (~130°C), 3.5h | 5-Bromo-1-methylindole | 94.8% | google.com |

Base-Catalyzed Alkylation Mechanisms

While the N-methylation of 3-Bromo-7-fluoro-1-methyl-indole precludes direct N-alkylation, the principles of base-catalyzed C3-alkylation are fundamental to indole chemistry. Base-catalyzed methods are valued for their use of simple catalysts to drive reactions like Friedel–Crafts alkylation. rsc.org These reactions are pivotal for creating 3-substituted indoles, demonstrating the effectiveness of base catalysis. rsc.org

A prominent strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, which enables the use of alcohols as alkylating agents. researchgate.net In this process, a transition metal catalyst, assisted by a base, facilitates the dehydrogenation of an alcohol to form an aldehyde or ketone in situ. researchgate.net The indole's C3 position then acts as a nucleophile, attacking the newly formed carbonyl compound. The resulting intermediate is subsequently hydrogenated by the same catalyst, which had temporarily stored the hydrogen, to yield the C3-alkylated indole. researchgate.net The necessity of a base, such as K₃PO₄, has been highlighted in experimental work with iron-based catalysts. researchgate.net

Another approach involves metal-free catalysis, for instance, using tris(pentafluorophenyl)borane, B(C₆F₅)₃. This system can catalyze the direct C3-alkylation of indoles using amine-based alkylating agents. acs.org The proposed mechanism involves the borane (B79455) mediating a heterolytic cleavage of the α-N C(sp³)–H bond of the alkylating agent, forming an iminium-borohydride ion pair. acs.org The indole then attacks the electrophilic iminium ion, leading to the C3-substituted product. A key advantage of this method is the avoidance of common side reactions like the formation of bis(indolyl)methanes. acs.org

Mechanism of Metal-Catalyzed Coupling Reactions Relevant to Indole Synthesis and Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are particularly relevant for functionalizing halo-indoles like 3-Bromo-7-fluoro-1-methyl-indole at the C3 position. researchgate.net Palladium-catalyzed reactions are among the most widely used and mechanistically well-understood. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org For a substrate like 3-bromo-1-methyl-indole, the catalytic cycle generally proceeds as follows:

Oxidative Addition: A Pd(0) complex reacts with the bromo-indole, cleaving the C-Br bond to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand. wikipedia.org

Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, which is simultaneously reduced back to the catalytically active Pd(0) state. wikipedia.orglibretexts.org An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling an organohalide with a boronic acid. nih.gov The generally accepted mechanism for coupling at the C3-bromo position involves:

Oxidative Addition: Similar to the Buchwald-Hartwig reaction, a Pd(0) species adds to the C-Br bond of the indole to generate a Pd(II)-indolyl complex. mdpi.com

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, replacing the halide and forming a diorganopalladium(II) complex. mdpi.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. mdpi.com

Sonogashira Coupling: This reaction is used to couple terminal alkynes with aryl halides. For 3-bromo-indoles, the reaction typically uses a palladium catalyst and a copper(I) co-catalyst. nih.gov The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II)-indolyl intermediate formed after oxidative addition. Subsequent reductive elimination yields the 3-alkynyl indole. nih.gov

The table below summarizes these key metal-catalyzed reactions.

Interactive Data Table: Key Metal-Catalyzed Coupling Reactions for Indole Functionalization| Reaction | Catalyst System | Bond Formed | Key Mechanistic Steps | Relevant Substrate Moiety |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) / Phosphine (B1218219) Ligand, Base | C-N | Oxidative Addition, Amine Deprotonation, Reductive Elimination wikipedia.orglibretexts.org | C3-Br |

| Suzuki-Miyaura Coupling | Pd(0) / Ligand, Base | C-C | Oxidative Addition, Transmetalation, Reductive Elimination mdpi.com | C3-Br |

| Sonogashira Coupling | Pd(0) / Cu(I), Base | C-C (sp) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination nih.gov | C3-Br |

| Heck Coupling | Pd(0) or Pd(II), Base | C-C (sp²) | Oxidative Addition or C-H Activation, Migratory Insertion, β-Hydride Elimination beilstein-journals.orgbeilstein-journals.org | C3-Br or C-H positions |

Kinetic Analysis of Key Reaction Steps

In a study of the palladium-catalyzed direct 2-alkylation of free N-H indoles, detailed kinetic investigations revealed that the oxidative addition of the alkyl bromide to a Pd(II)-palladacycle intermediate was the rate-determining step. nih.gov This was determined through NMR spectroscopic analysis and kinetic experiments tracking reactant consumption over time. nih.gov

The table below presents findings from kinetic analyses of relevant indole reactions.

Interactive Data Table: Kinetic Data for Indole Derivatization Reactions| Reaction Type | Catalytic System | Rate-Determining Step (RDS) | Observed Kinetic Dependencies | Ref. |

|---|---|---|---|---|

| Pd-Catalyzed C2-Alkylation | Pd(OAc)₂ / Norbornene | Oxidative addition of alkyl bromide | Rate depends on [Pd catalyst] and [alkyl bromide] | nih.gov |

| Ni-Catalyzed Suzuki Coupling | (ProPhos)Ni | Transmetalation | First-order in [catalyst] and [boronic acid] | nih.gov |

| Mn-Catalyzed C-H Alkylation | Mn(I)-PNP | Not explicitly stated, but reaction proceeds after initial dehydrogenation | Rate depends on [indoline/indole] and [benzyl alcohol] | rsc.org |

| Heterogeneous Suzuki Coupling | Pd/C | Varies with conditions | Complex kinetics, Ea measured at ~100 kJ/mol | mdpi.com |

Transition State Analysis of Rate-Determining Steps

Analyzing the transition state (TS) of the rate-determining step provides the most detailed picture of a reaction's mechanism, revealing the specific atomic arrangements and energetic profile at the peak of the reaction coordinate.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable for this purpose. For instance, in a palladium-catalyzed C4-selective alkynylation of an indole, DFT calculations were used to determine the energy of the transition state, complementing experimental findings from the X-ray analysis of a key palladium intermediate. acs.org These computational models can help rationalize observed selectivity and reactivity.

Experimental techniques also offer insights into transition state structures. Isotopic labeling experiments, for example, can reveal which bonds are formed or broken in the RDS. In one study, ¹⁸O labeling was used to trace the origin of an oxygen atom in the final product of a Rh(III)-catalyzed annulation of indolyl ketones, supporting a proposed catalytic cycle. rsc.org Furthermore, the isolation and crystallographic characterization of stable intermediates that resemble the proposed transition state can provide strong evidence for a particular mechanistic pathway. acs.org For Suzuki-Miyaura reactions involving nitrogen-rich heterocycles, theoretical investigations have been used to propose mechanisms that account for the inhibitory effects of certain substrates, likely through the formation of stable off-cycle Pd(II) intermediates. nih.gov These analyses help to build a comprehensive model of the reaction landscape, from reactants to products, through the high-energy transition state.

Chemical Reactivity and Derivatization of 3 Bromo 7 Fluoro 1 Methyl Indole

Reactions at the Bromine Center

The bromine atom at the C3 position is the most reactive site for transformations, serving as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent makes the indole (B1671886) an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on 3-Bromo-7-fluoro-1-methyl-indole are not extensively documented, the reactivity can be inferred from extensive research on other 3-bromoindoles. researchgate.netcore.ac.uk

Suzuki-Miyaura Coupling: This reaction couples the 3-bromoindole with a boronic acid or ester. It is a highly efficient method for creating a C-C bond, enabling the synthesis of 3-arylindoles. For instance, the coupling of 3-bromoindoles with arylboronic acids, catalyzed by a palladium complex like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃), proceeds in moderate to high yields. researchgate.net A study on 5-bromoindole (B119039) demonstrated successful coupling with various aryl boronic acids at a mild temperature of 37 °C using a Pd/SPhos catalyst system in an aqueous medium. nih.gov These conditions are generally applicable to a wide range of substituted bromoindoles. nih.govacs.org A study involving 3-bromo-7-fluoro-5-methyl-1-tosyl-1H-indole successfully used bis(pinacolato)diboron (B136004) in a palladium-catalyzed reaction to form the corresponding boronic ester, a key intermediate for subsequent Suzuki couplings. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the 3-bromoindole with an alkene to form a new C-C bond, typically leading to 3-vinylindoles. These reactions are usually performed using a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand and a base. nih.govbeilstein-journals.org Intramolecular Heck reactions of 3-bromoindoles have been used to synthesize complex fused heterocyclic systems like β-carbolines. acs.orgsci-hub.seacs.org

Sonogashira Coupling: This reaction couples the 3-bromoindole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield 3-alkynylindoles. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly versatile and can be carried out under mild conditions. nih.gov Research on related 3-halo-2-(trifluoromethyl)-indoles shows that Sonogashira couplings proceed in high yields, demonstrating the utility of this reaction for introducing alkyne functionalities onto the indole core. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromoindoles This table presents illustrative examples from related bromoindole compounds to infer the potential reactivity of 3-Bromo-7-fluoro-1-methyl-indole.

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/PCy₃ | Arylboronic acid | 3-Arylindole | researchgate.net |

| Heck | Pd(OAc)₂/PPh₃, Base | Alkene | 3-Vinylindole | nih.govbeilstein-journals.orgacs.org |

| Sonogashira | PdCl₂(PPh₃)₂/CuI, Base | Terminal alkyne | 3-Alkynylindole | libretexts.orgnih.gov |

Nucleophilic Substitution of Bromine

While direct nucleophilic substitution at an sp²-hybridized carbon like C3 of an indole is generally challenging, it can be achieved under specific conditions or with certain nucleophiles. Research on related 3-haloindoles demonstrates that nucleophiles like thiols and cyanides can displace the halogen. For example, 3-bromo-2-(trifluoromethyl)indoles react with 4-methylthiophenol or copper cyanide to yield the corresponding 3-thioether and 3-carbonitrile derivatives in high yields. nih.gov However, such reactions often require catalysis or highly reactive nucleophiles. For many indole derivatives, direct substitution is less common than metal-catalyzed cross-coupling pathways. nih.govresearchgate.net

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org For 3-bromoindoles, this reaction provides a powerful route to 3-lithio or 3-magnesioindole intermediates. Typically, an organolithium reagent like tert-butyllithium (B1211817) is used at low temperatures (e.g., -78 °C) to exchange with the bromine atom. orgsyn.org The resulting C3-lithiated indole is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, or carbon dioxide, to introduce new functional groups at the C3 position. acs.org

A common strategy involves protecting the indole nitrogen, for instance as a 1-(benzenesulfonyl) or 1-(tert-butyldimethylsilyl) derivative, before performing the metal-halogen exchange to prevent side reactions. orgsyn.org More advanced methods use a combination of reagents like i-PrMgCl and n-BuLi to achieve selective exchange even in the presence of acidic protons on the molecule. nih.govresearchgate.net This method generates a more stable organomagnesium intermediate, broadening the scope of applicable electrophiles.

Reactions at the Fluorine Center

The fluorine atom at the C7 position of the indole ring exhibits significantly different reactivity compared to the bromine at C3. Its properties are dominated by the high strength of the carbon-fluorine bond and the powerful electron-withdrawing nature of fluorine.

Relative Inertness and Activating Effects of Fluorine

The C-F bond is the strongest single bond to carbon, making the fluorine atom at the C7 position generally unreactive towards substitution. beilstein-journals.org It does not typically participate in the palladium-catalyzed cross-coupling or metal-halogen exchange reactions that readily occur at the C-Br bond.

Potential for Nucleophilic Aromatic Substitution (SNAr) at C7-Fluorine (if activated)

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 3-Bromo-7-fluoro-1-methyl-indole, the fluorine atom is a potential leaving group for an SNAr reaction.

For an SNAr reaction to occur at the C7-fluorine, the indole ring must be sufficiently activated, meaning it must be electron-poor enough to be attacked by a nucleophile. nih.gov The inherent electron-rich nature of the indole system makes this challenging. While the bromine at C3 and the fluorine at C7 are both electron-withdrawing, additional strong activating groups on the benzene (B151609) portion of the indole would likely be necessary to facilitate SNAr at the C7 position. Radical-nucleophilic aromatic substitution (SRN1) is another potential pathway that does not require strong activation by electron-withdrawing groups but proceeds via a different, radical-based mechanism. wikipedia.org Recent advances using photoredox catalysis have enabled the SNAr of unactivated fluoroarenes, which could potentially be applied to substrates like 7-fluoroindoles, though this remains an area for further research. nih.gov

Reactions Involving the N1-Methyl Group

The N1-methyl group on the indole ring is not merely a protecting group but an active participant in various chemical transformations. Its presence influences the electronic properties of the indole core and offers a handle for further functionalization.

Oxidative Transformations of Alkyl Groups

While specific oxidative transformations of the N1-methyl group on 3-Bromo-7-fluoro-1-methyl-indole are not extensively documented, general principles of N-alkyl indole oxidation can be applied. The oxidation of N-alkyl groups on indoles can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, a Wessely-type oxidation can occur on N-alkyl anilines, which are structurally related, to form imino quinol acetates. nsf.gov

In the context of indoles, oxidative processes can also lead to dearomatization reactions. nih.govacs.org Hypoiodite-catalyzed oxidative umpolung, for example, involves the iodination of the indole nitrogen, which inverts the polarity of the indole system and facilitates dearomative cyclizations. nih.govacs.org While these examples often involve N-H indoles, similar principles of activating the indole nucleus through interaction at the nitrogen position are relevant. The electron-withdrawing nature of the fluorine and bromine atoms in 3-Bromo-7-fluoro-1-methyl-indole would likely influence the feasibility and outcome of such oxidative transformations, potentially making the indole core less susceptible to oxidation compared to unsubstituted N-methylindole.

Alpha-Functionalization of the Methyl Group (if applicable)

The hydrogens on the N1-methyl group, being in the alpha position to the nitrogen and part of a benzylic-like system, are susceptible to functionalization. This is often achieved through radical-based or organometallic pathways.

One notable reaction is the α-amination of N-substituted indoles. For example, N-methylindole can undergo α-imidation when treated with N-halosuccinimide (NBS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com This reaction proceeds rapidly, often within minutes, and tolerates various substituents on the indole ring, including halogens. thieme-connect.com The presence of electron-withdrawing groups on the phenyl ring of N-methylindoles can lead to lower yields, suggesting that the electronic character of the 3-bromo-7-fluoro-1-methyl-indole would play a significant role. thieme-connect.com

Another approach involves the combination of photoredox catalysis and nickel catalysis to achieve benzylic C(sp³)–H functionalization. rsc.org This method allows for the introduction of C(sp²)-based functional groups at the benzylic position of the indole ring. The process is initiated by the oxidation of the indole by a photoredox catalyst, generating a radical at the benzylic position, which then engages in cross-coupling with an aryl halide mediated by a nickel catalyst. rsc.org

Table 1: Potential Alpha-Functionalization Reactions of the N1-Methyl Group

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| α-Imidation | N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3-Bromo-7-fluoro-1-(succinimidomethyl)-1H-indole | thieme-connect.com |

Reactions on the Indole Core After Functionalization

The substituted indole core of 3-Bromo-7-fluoro-1-methyl-indole retains reactivity at its unsubstituted carbon positions, allowing for a variety of further modifications.

Electrophilic Aromatic Substitution at Remaining Unsubstituted Positions (C2, C4, C5, C6)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. researchgate.netmasterorganicchemistry.com In N-alkylindoles, the C3 position is typically the most nucleophilic, but since it is blocked by a bromine atom in the target molecule, electrophilic attack will be directed to other positions. The directing effects of the existing substituents must be considered:

N1-Methyl group: Activating and directs to the C2 position.

C7-Fluoro group: Deactivating due to its inductive effect (-I) but ortho, para-directing due to its resonance effect (+M). It directs towards the C6 and C2 positions (para and ortho, respectively).

C3-Bromo group: Deactivating and directs electrophiles away from C2 and C4.

Given these competing effects, the C2 position is a likely site for electrophilic attack due to the strong directing effect of the N1-methyl group and the inherent reactivity of this position in the indole nucleus. However, functionalization at the C4 and C6 positions of the benzene ring portion is also possible. For instance, Pd(II)-catalyzed C-H arylation of 3-acetyl-7-fluoro-1H-indole has been shown to occur at the C4 position. acs.org Similarly, halogenation of 2-trifluoromethylindole occurs readily at the C3 position, underscoring the high reactivity of the pyrrole (B145914) ring positions. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C2 | Activated by N1-methyl; para to C7-F | High |

| C4 | Ortho to C3-Br (deactivating); meta to C7-F (deactivating) | Moderate; possible with specific catalysts acs.org |

| C5 | Meta to C3-Br; para to N1 (indirect) | Low |

Functionalization via Directed Lithiation at C2

Directed ortho-metalation is a powerful tool for regioselective functionalization. In N-protected indoles, the C2 proton is the most acidic on the ring, facilitating its removal by strong bases like organolithium reagents. thieme-connect.deresearchgate.net For 3-Bromo-7-fluoro-1-methyl-indole, treatment with a strong base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) at low temperatures would be expected to selectively deprotonate the C2 position. thieme-connect.de The resulting 2-lithioindole species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce a substituent specifically at the C2 position. This method offers a reliable route to 2-substituted indoles, overcoming the challenges of controlling regioselectivity in electrophilic substitution reactions. nih.gov

Acylation and Alkylation at the C3-Position (if bromine is removed or migrated)

The C3-bromo substituent can be removed or replaced, opening up this highly reactive position for further functionalization. Removal of the bromine could be achieved through metal-halogen exchange (e.g., using BuLi, which would compete with C2 deprotonation) followed by quenching with a proton source, or through palladium-catalyzed dehalogenation.

Once the C3 position is unsubstituted, it becomes the primary site for electrophilic attack, allowing for a vast array of classical indole functionalizations. jst.go.jprsc.org

Friedel-Crafts Acylation: Reaction with acid chlorides or anhydrides in the presence of a Lewis acid introduces an acyl group at C3. jst.go.jpjst.go.jp

Alkylation: Direct alkylation at C3 can be achieved with various alkylating agents, often under conditions that favor C-alkylation over N-alkylation. chemrxiv.orgchemrxiv.org A hydrogen autotransfer strategy using alcohols in the presence of a base like cesium carbonate has also been reported for C3-alkylation. chemrxiv.orgchemrxiv.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields a gramine-type intermediate, which is a versatile precursor for further synthesis.

Interestingly, domino reactions have been observed where functionalization at another position on the indole ring is followed by the migration of a C3 substituent. For example, C4-arylation of 3-acetyl-7-bromo-1H-indole can be followed by a migration of the acetyl group from C3 to C2. acs.org While this specific migration involves an acetyl group, it highlights the potential for rearrangements in highly functionalized indole systems.

Strategies for Further Structural Diversification

The structural diversification of 3-Bromo-7-fluoro-1-methyl-indole can be systematically approached by targeting its key functional groups. The bromine atom at the C3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the C7 position, while generally less reactive than bromine in cross-coupling reactions, can participate in nucleophilic aromatic substitution under specific conditions. Furthermore, the indole nucleus itself can undergo other transformations.

The bromine atom at the C3-position of the indole ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new chemical bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the 3-bromoindole with an organoboron reagent, typically a boronic acid or a boronic ester. The reaction is catalyzed by a palladium complex and requires a base. This method is highly versatile for introducing a wide range of aryl, heteroaryl, and vinyl substituents. For instance, the coupling of 3-bromoindoles with various arylboronic acids can be achieved in good to excellent yields using catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. nih.govresearchgate.net The choice of base, such as K₂CO₃ or K₃PO₄, and solvent, like a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or dioxane), can be crucial for the reaction's success. nih.gov

Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups at the C3-position by reacting the 3-bromoindole with an alkene in the presence of a palladium catalyst and a base. This reaction is valuable for the synthesis of vinylindoles, which can be further functionalized. Typical conditions involve using Pd(OAc)₂ as the catalyst with a phosphine ligand like PPh₃ and a base such as K₂CO₃ or triethylamine (B128534) (TEA) in a polar aprotic solvent like DMF. acs.orgnih.gov

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the 3-bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in creating extended π-systems and providing precursors for further transformations. nih.govthieme-connect.deacs.org

Stille Coupling: The Stille coupling utilizes organotin reagents to form new carbon-carbon bonds. While the toxicity of organotin compounds is a concern, this reaction offers a broad substrate scope and is tolerant of many functional groups. organic-chemistry.orglibretexts.orgwikipedia.org The reaction of 3-bromoindoles with organostannanes in the presence of a palladium catalyst like Pd(PPh₃)₄ can introduce various alkyl, vinyl, and aryl groups. smolecule.com

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C3-position. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. ursinus.edulibretexts.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net This strategy is highly valuable for synthesizing compounds with potential biological activity, as the amino group can significantly influence the molecule's properties.

Cyanation: The introduction of a nitrile group at the C3-position can be achieved through palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂). acs.orgresearchgate.netnih.govrsc.org The resulting 3-cyanoindole (B1215734) is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Diversification of 3-Bromo-7-fluoro-1-methyl-indole

| Reaction Name | Coupling Partner | Potential Reagents | Expected Product Type |

| Suzuki-Miyaura | Organoboron compounds | Arylboronic acids, Heteroarylboronic acids, Vinylboronic esters | 3-Aryl/Heteroaryl/Vinyl-7-fluoro-1-methyl-indole |

| Heck | Alkenes | Styrene, Acrylates, Allylic alcohols | 3-Alkenyl-7-fluoro-1-methyl-indole |

| Sonogashira | Terminal alkynes | Phenylacetylene, Propargyl alcohol, Silylated alkynes | 3-Alkynyl-7-fluoro-1-methyl-indole |

| Stille | Organostannanes | Aryl-, vinyl-, or alkylstannanes | 3-Aryl/Vinyl/Alkyl-7-fluoro-1-methyl-indole |

| Buchwald-Hartwig | Amines | Anilines, Alkylamines, Heterocyclic amines | 3-Amino-7-fluoro-1-methyl-indole derivatives |

| Cyanation | Cyanide source | Zinc cyanide (Zn(CN)₂) | 3-Cyano-7-fluoro-1-methyl-indole |

The fluorine atom at the C7-position is generally less reactive towards substitution than the bromine at C3. However, under certain conditions, it can undergo nucleophilic aromatic substitution (SNA_r). The reactivity of the C-F bond in SNA_r reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com While the indole nucleus itself is electron-rich, the strategic placement of substituents or the use of highly activated nucleophiles can facilitate this transformation. For unactivated fluoroarenes, photoredox catalysis has emerged as a method to enable nucleophilic substitution under mild conditions. nih.govunc.edu

Potential nucleophiles for the substitution of the C7-fluoro group include alkoxides, thiolates, and amines. The success of such reactions would depend on the specific reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C7-Position

| Nucleophile Type | Potential Reagents | Expected Product Type |

| Alkoxides | Sodium methoxide, Potassium tert-butoxide | 3-Bromo-7-alkoxy-1-methyl-indole |

| Thiolates | Sodium thiophenoxide | 3-Bromo-7-(arylthio)-1-methyl-indole |

| Amines | Pyrrolidine, Morpholine | 3-Bromo-7-amino-1-methyl-indole derivatives |

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. While the C2-position is the most acidic site on the N-protected indole ring, the presence of the halogen at C3 could influence the regioselectivity of lithiation. thieme-connect.decore.ac.uk Treatment of 3-Bromo-7-fluoro-1-methyl-indole with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures could potentially lead to a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. For instance, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and treatment with an alkyl halide could introduce an alkyl group. The regioselectivity of this process would need to be carefully evaluated.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 7 Fluoro 1 Methyl Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Bromo-7-fluoro-1-methyl-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for unambiguous characterization.

¹H NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 3-Bromo-7-fluoro-1-methyl-indole is anticipated to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Based on data for analogous compounds, the following is a predicted ¹H NMR data table.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.3-7.5 | s | - |

| H4 | ~7.0-7.2 | dd | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 5.0 |

| H5 | ~6.9-7.1 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H6 | ~7.1-7.3 | dd | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 10.0 |

| N-CH₃ | ~3.7-3.9 | s | - |

Note: These are estimated values. Actual experimental data may vary.

¹³C NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the electronegative fluorine and bromine atoms, as well as the N-methyl group, will cause characteristic shifts in the carbon signals.

A predicted ¹³C NMR data table is presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~125-128 |

| C3 | ~95-100 |

| C3a | ~128-132 (d, J(C3a-F) ≈ 5-10 Hz) |

| C4 | ~110-115 (d, J(C4-F) ≈ 15-20 Hz) |

| C5 | ~120-125 |

| C6 | ~115-120 (d, J(C6-F) ≈ 5-10 Hz) |

| C7 | ~145-150 (d, J(C7-F) ≈ 240-250 Hz) |

| C7a | ~130-135 |

| N-CH₃ | ~30-35 |

Note: These are estimated values. The coupling constants (J) between carbon and fluorine are particularly diagnostic.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. nih.govbeilstein-journals.org For 3-Bromo-7-fluoro-1-methyl-indole, a single resonance is expected. Its chemical shift would be indicative of the electronic environment created by the indole (B1671886) ring and the adjacent substituents. The fluorine signal would likely appear as a multiplet due to coupling with neighboring aromatic protons (H6 and H4). Analysis of ¹⁹F NMR data for compounds like 5-fluoro-3-methyl-1H-indole and 6-fluoro-3-methyl-1H-indole reveals characteristic shifts and coupling patterns that would be analogous in the target molecule. rsc.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between H4, H5, and H6 on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the bromo and fluoro substituents by observing correlations from the N-methyl protons to C2 and C7a, and from the aromatic protons to various quaternary carbons.

While no specific 2D NMR studies for 3-Bromo-7-fluoro-1-methyl-indole have been found, the application of these techniques is standard for the structural elucidation of novel organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Bromo-7-fluoro-1-methyl-indole (C₉H₇BrFN), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. While HRMS data for the exact target molecule is not available in the searched literature, this technique is routinely used to confirm the identity of newly synthesized compounds. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of 3-Bromo-7-fluoro-1-methyl-indole would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-N and C-X (C-Br, C-F) stretching vibrations.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (N-CH₃) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-F stretch | 1000-1100 |

| C-Br stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For an indole derivative like 3-Bromo-7-fluoro-1-methyl-indole, the chromophore is the indole ring system itself. The UV-Vis spectrum of an indole typically displays two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

¹Lₑ Band: This transition, often appearing at shorter wavelengths (around 210-230 nm), is typically the most intense.

¹Lₐ Band: This transition occurs at longer wavelengths (around 260-290 nm) and has a more complex, fine-structured appearance.

The presence of a bromine atom at the 3-position, a fluorine atom at the 7-position, and a methyl group at the 1-position would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted indole. Halogens, acting as auxochromes, can influence the electronic transitions through their inductive and resonance effects.

Hypothetical UV-Vis Data Table: Were the data available, it would be presented as follows, detailing the absorption maxima (λ_max) and the corresponding molar absorptivity (ε).

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ¹Lₑ (π→π) | ~220-240 | Data not available | Methanol |

| ¹Lₐ (π→π) | ~270-300 | Data not available | Methanol |

| Note: This table is for illustrative purposes only. The values are estimations based on general indole chemistry and do not represent experimental data for 3-Bromo-7-fluoro-1-methyl-indole. |

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this specific compound is not available, studies on related bromo- and fluoro-substituted indoles reveal common structural features. For instance, the crystal structures of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives have been analyzed, providing insight into their molecular conformations and packing.

The crystal structure would reveal the planarity of the bicyclic indole core. Key dihedral angles, such as those describing the orientation of the N-methyl group relative to the indole ring, would be precisely determined. For substituted indoles, slight deviations from planarity can occur due to steric strain imposed by the substituents. The analysis would confirm the relative positions of the bromine and fluorine atoms on the aromatic system.

Hypothetical Dihedral Angle Data Table: A crystallographic study would yield a table of important dihedral angles.

| Atoms (A-B-C-D) | Dihedral Angle (°) | Description |

| C7a-N1-C1-H1A | Data not available | Orientation of N-methyl group |

| C3a-C3-C2-Br | Data not available | Torsion of the bromo substituent |

| C6-C7-C7a-N1 | Data not available | Planarity of the benzene ring fusion |

| Note: This table is illustrative. The data points are dependent on experimental X-ray crystallographic analysis. |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. In the case of 3-Bromo-7-fluoro-1-methyl-indole, several types of interactions would be anticipated:

π–π Stacking: The aromatic indole rings are likely to engage in π–π stacking interactions, where parallel rings are offset. These interactions are a major stabilizing force in the crystal packing of many aromatic compounds.

Halogen Bonding: The bromine atom at the C3 position could act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Analysis of related structures often employs Hirshfeld surface analysis to visualize and quantify these intermolecular contacts, highlighting the relative importance of different types of interactions in the crystal packing.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions, while ECD measures the same in the UV-visible range for electronic transitions. These techniques are exceptionally powerful for determining the absolute configuration of enantiomers. nih.govresearchgate.net

The molecule 3-Bromo-7-fluoro-1-methyl-indole is itself achiral and therefore would not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule, for example, by replacing the N-methyl group with a chiral substituent, the resulting enantiomers could be distinguished using these methods.

In such a hypothetical case, experimental ECD spectra, often characterized by positive or negative bands known as Cotton effects, would be compared with spectra calculated using time-dependent density functional theory (TD-DFT). nih.govacs.org The correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. columbia.edursc.org Similarly, the experimental VCD spectrum in the infrared region can be compared with quantum chemical calculations to confirm the stereochemistry. acs.orgnih.gov To date, no studies concerning chiral analogs of 3-Bromo-7-fluoro-1-methyl-indole have been reported.

Computational Chemistry and Theoretical Studies on 3 Bromo 7 Fluoro 1 Methyl Indole

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies were found that detail the DFT calculations for the ground state properties of 3-Bromo-7-fluoro-1-methyl-indole.

There is no available data on the geometric optimization or conformational analysis of 3-Bromo-7-fluoro-1-methyl-indole.

Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) for 3-Bromo-7-fluoro-1-methyl-indole, is not available in the current scientific literature.

There are no documented predictions of the NMR chemical shifts or IR frequencies for 3-Bromo-7-fluoro-1-methyl-indole based on theoretical calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

No research has been published on the use of molecular dynamics simulations to explore the conformational space of 3-Bromo-7-fluoro-1-methyl-indole.

Quantum Chemical Topology and Bond Critical Point Analysis

There is no available research on the quantum chemical topology or bond critical point analysis of 3-Bromo-7-fluoro-1-methyl-indole.

Predictive Modeling of Regioselectivity in Reactions

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions involving complex heterocyclic systems like 3-Bromo-7-fluoro-1-methyl-indole. Predictive modeling in this context primarily relies on quantum chemical calculations to determine the most likely sites of reaction on the indole (B1671886) ring. These models are crucial for rational synthesis planning, allowing chemists to forecast the outcomes of reactions before undertaking laboratory work. amazonaws.com

The regioselectivity in reactions of substituted indoles is governed by the electronic properties of the indole nucleus and the directing effects of its substituents. For 3-Bromo-7-fluoro-1-methyl-indole, the fluorine at the C7 position, the bromine at the C3 position, and the methyl group on the indole nitrogen (N1) all exert significant influence on the electron density distribution within the ring system. The fluorine atom, with its strong negative inductive effect (-I), and the bromine atom both influence the reactivity of the aromatic ring. smolecule.com

Predictive models for electrophilic aromatic substitution (SEAr), a common class of reactions for indoles, often involve the calculation of various electronic parameters. researchgate.net Methods like Density Functional Theory (DFT) are employed to model the molecule and predict its reactivity. nih.gov Key parameters used to predict regioselectivity include:

Mulliken Atomic Charges: Calculation of the partial charges on each atom in the molecule. In electrophilic substitution, the site with the most negative charge is often the most susceptible to attack by an electrophile. nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic attack, the reaction is typically favored at the atom(s) where the HOMO density is highest.

Wheland Intermediates (Arenium Ions): Calculation of the relative energies of the carbocation intermediates (sigma complexes) formed upon attack of an electrophile at different positions. The most stable intermediate corresponds to the major reaction product. uou.ac.in

For 3-Bromo-7-fluoro-1-methyl-indole, computational models would analyze the positions on the benzene (B151609) portion of the indole ring (C4, C5, and C6) as potential sites for electrophilic attack, since the C2 and C3 positions are already substituted. The directing effects of the existing substituents are paramount. The 7-fluoro substituent is known to direct electrophilic attack to the adjacent C4 position due to its -I effect, which increases the electron density at this site. smolecule.com

A theoretical approach, such as the RegioSQM method, can be used to predict regioselectivity by calculating the free energies of protonation at all aromatic C-H positions. The position with the lowest free energy is identified as the most nucleophilic center and thus the most likely site of electrophilic attack. amazonaws.com

Below is a hypothetical data table illustrating the type of output a computational study on 3-Bromo-7-fluoro-1-methyl-indole might produce to predict the regioselectivity of an electrophilic aromatic substitution reaction.

| Position on Indole Ring | Calculated Mulliken Charge (a.u.) | HOMO Lobe Size (Relative) | Calculated Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | -0.250 | Large | 0 (Reference) | High |

| C5 | -0.180 | Small | +5.2 | Low |

| C6 | -0.215 | Medium | +2.8 | Moderate |

Note: The data in this table are illustrative and represent the type of results generated from computational models to predict regioselectivity. Actual values would be derived from specific quantum chemical calculations (e.g., using DFT).

These predictive models, by integrating theoretical calculations with empirical observations, provide a robust framework for understanding and forecasting the regiochemical outcomes of reactions involving complex substituted indoles. researchgate.netresearchgate.net

Molecular Interaction Studies and Structure Function Correlations of 3 Bromo 7 Fluoro 1 Methyl Indole Derivatives

Theoretical Frameworks for Ligand-Target Binding

The interaction between a ligand, such as a 3-bromo-7-fluoro-1-methyl-indole derivative, and its biological target is governed by fundamental principles of molecular recognition. researchgate.net These non-covalent interactions, though individually weak, collectively determine the binding affinity and specificity of the ligand. Key intermolecular forces at play include hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking, and halogen bonding. researchgate.netmdpi.com

The indole (B1671886) nucleus itself is an electron-rich aromatic system capable of participating in multiple types of interactions. researchgate.netmdpi.com The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, a crucial feature for anchoring ligands to acceptor sites in proteins or DNA. nih.govresearchgate.net The planar aromatic structure facilitates stabilizing π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. pressbooks.pub

Three governing principles have been proposed for understanding and predicting molecular recognition: (1) the accurate prediction of the binding free energy between a fragment and a macromolecule, (2) the accurate prediction of the water-macromolecule binding free energy, and (3) the identification of sites on a macromolecule that exhibit high affinity for a variety of fragments but low affinity for water. plos.org These principles provide a theoretical basis for fragment-based drug design and for understanding why certain scaffolds, like indole, are so prevalent in bioactive molecules. plos.orgecampusontario.ca

Computational Approaches to Molecular Recognition (e.g., molecular docking, pharmacophore modeling)

Computational methods are indispensable tools for investigating molecular recognition at an atomic level, providing insights that guide the design and optimization of new ligands. mdpi.com These techniques are particularly valuable for studying indole derivatives.

Molecular Docking is a widely used method to predict the preferred orientation and binding affinity of a ligand when bound to a target macromolecule. orientjchem.org This technique involves sampling a multitude of conformations of the ligand within the active site of a protein and scoring them based on a force field that approximates the binding free energy. For instance, docking studies on indole derivatives as inhibitors of Hepatitis C NS5B polymerase have provided a theoretical framework for designing novel inhibitors. derpharmachemica.com Similarly, studies on indole-quinoline derivatives have used molecular docking to quantify binding affinities with target proteins, where more negative scores indicate stronger binding. orientjchem.org In a study of indole derivatives as selective COX-2 inhibitors, docking scores for the designed compounds were significantly better than for reference drugs, highlighting their potential. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. 3D-QSAR studies on 2-phenylindole (B188600) derivatives with anticancer activity have been used to understand the structural requirements for inhibiting tubulin polymerization. derpharmachemica.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of binding modes and the specific interactions that maintain the complex. dergipark.org.tr For example, 50-nanosecond MD simulations were used to confirm the stability of a COX-2-indole derivative complex, analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dergipark.org.tr MD simulations have also been crucial in studying the conformational changes of targets like the TLR4/MD-2 complex upon ligand binding. mdpi.com

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen large virtual libraries for new potential ligands. Molecular hybridization, which combines pharmacophores from two or more drugs, is a technique used to design novel compounds with enhanced efficacy. orientjchem.org

These computational approaches provide a powerful platform for the virtual screening and rational design of novel indole derivatives, accelerating the discovery of compounds with desired biological activities. nrfhh.com

Influence of Halogen (Bromine, Fluorine) and Methyl Substituents on Binding Modalities and Selectivity

Halogen Substituents (Bromine and Fluorine): Halogens can significantly alter a molecule's properties through both steric and electronic effects. dergipark.org.trsci-hub.se

Fluorine: Due to its small size and high electronegativity, fluorine can form strong hydrogen bonds and alter the acidity of nearby protons. researchgate.net The fluorination of aromatic rings can lead to favorable interactions with anions. aip.org In structure-activity relationship (SAR) studies of indole derivatives, fluorine substitution has been shown to be favorable for activity. sci-hub.se For example, in a series of N-(indol-3-ylglyoxylyl)aminoacids, a para-fluoro substituent on a phenyl ring was one of the variations tested to improve affinity for the benzodiazepine (B76468) receptor (BzR). nih.gov

Bromine: The larger bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophilic site. pressbooks.pub The strength of this interaction follows the trend I > Br > Cl. pressbooks.pub This interaction can be crucial for anchoring a ligand within a binding pocket. pressbooks.pub The presence of a bromo substituent on the indole ring has been shown to be important in various contexts. For instance, in a series of indole derivatives targeting the BzR, 5-bromo substitution was explored. nih.gov In another study, a 3-bromo-indole derivative was synthesized as a key intermediate for potential influenza inhibitors. nih.gov

The table below summarizes the binding data for a series of substituted indolylglyoxylamides, illustrating the interdependent effects of halogen substituents on binding affinity.

| R (Position 5) | R' (Benzylamide Phenyl) | Kᵢ (nM) |

| H | p-Cl | High Affinity |

| Cl | m,p-(OCH₃)₂ | Improved Affinity |

| NO₂ | m,p-(OCH₃)₂ | 11 |

Data adapted from a study on indole derivatives binding to the Benzodiazepine Receptor (BzR), highlighting that the effect of a substituent at the R' position is dependent on the substituent at the R position. nih.gov

Methyl Substituent: The N-1 methyl group eliminates the hydrogen bond donor capability of the indole nitrogen. This can be either detrimental or beneficial, depending on the target's binding site. nih.gov If the indole NH is required for a crucial hydrogen bond with the receptor, methylation will lead to a loss of activity. nih.gov Conversely, if the NH group is sterically repelled by the binding site or if that region of the pocket is hydrophobic, N-methylation can be advantageous. nih.gov "Magic methyls," or methyl groups added to specific positions, can sometimes lead to remarkable increases in binding potency by favorably altering the ligand's conformation or by engaging in hydrophobic interactions. pressbooks.pub

The combination of bromine, fluorine, and a methyl group in 3-bromo-7-fluoro-1-methyl-indole creates a unique electronic and steric profile that dictates its specific interactions with biological targets.

Mechanistic Hypotheses for Molecular Interactions (e.g., enzyme active site binding, receptor modulation)

The specific substitution pattern of 3-bromo-7-fluoro-1-methyl-indole suggests several mechanistic hypotheses for its molecular interactions, primarily centered on binding within enzyme active sites or modulating receptor function.

Enzyme Active Site Binding: Many indole derivatives exert their biological effects by inhibiting enzymes. The mechanism often involves the ligand fitting into the enzyme's active site and preventing the natural substrate from binding.

Targeting the Active Site: Studies on indole derivatives as inhibitors for targets like Hepatitis C NS5B polymerase show that the indole scaffold can bind to allosteric sites, which are locations on the enzyme distant from the active site. researchgate.netderpharmachemica.com This binding can induce conformational changes that inhibit the enzyme's function. derpharmachemica.com For 3-bromo-7-fluoro-1-methyl-indole, the substituted indole core could fit into a hydrophobic pocket within an enzyme's active or allosteric site. The bromine and fluorine atoms could form specific halogen bonds or other electrostatic interactions with amino acid residues, enhancing binding affinity and selectivity. pressbooks.pubdergipark.org.tr For example, molecular docking of indole derivatives into the COX-2 active site showed that hydrophobic and hydrophilic residues were key for stability, with halogen substituents enhancing binding interactions. dergipark.org.tr

Inhibition of DNA Gyrase: Indole derivatives have been identified as potent inhibitors of the ATPase activity of Mycobacterium tuberculosis DNA gyrase. acs.org The proposed mechanism involves the ligand binding to the ATP binding site on the GyrB subunit. Molecular dynamics simulations suggest that hydrogen bond interactions with key residues like Asp79 are crucial for high-affinity binding. acs.org A compound like 3-bromo-7-fluoro-1-methyl-indole, while lacking the N-H donor, could still bind through other interactions mediated by its halogen atoms and aromatic system.

Receptor Modulation: Indole derivatives can also act as modulators of cell surface or nuclear receptors.

Toll-Like Receptor (TLR) Modulation: Substituted pyrimido[5,4-b]indoles have been identified as selective modulators of Toll-like receptor 4 (TLR4). acs.org Computational studies predict that these compounds bind primarily to the MD-2 co-receptor, which is part of the TLR4 complex. mdpi.comacs.org The binding of these small molecules can either mimic (agonist) or block (antagonist) the effects of the natural ligand, lipopolysaccharide (LPS). For a 3-bromo-7-fluoro-1-methyl-indole derivative, the specific pattern of halogenation and methylation would determine its fit within the hydrophobic pocket of MD-2 and its resulting effect on TLR4 signaling. acs.org

The table below shows docking scores and binding affinities for an indole-quinoline derivative against various cancer-related protein targets, illustrating how these compounds can interact with multiple biological targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| ALB | 5YOQ | -5.8 |

| STAT3 | 4ZIA | -5.5 |

| BCL2 | 6O0K | -7.0 |

| MMP9 | 2OVX | -7.7 |

Data from a study on a novel indole-quinoline derivative (SM7), demonstrating its potential to interact with various molecular targets involved in cancer progression. orientjchem.org

The precise mechanism of action for 3-bromo-7-fluoro-1-methyl-indole would depend on the specific biological target. However, the general hypotheses involve the compound utilizing its unique structural features—the hydrophobic indole core, the N-methyl group, and the strategically placed bromine and fluorine atoms—to achieve high-affinity and selective binding within a pocket on a protein surface, thereby modulating its function. nih.govdergipark.org.tr

Design Principles for Modulating Molecular Recognition

The design of new indole derivatives with tailored biological activities relies on a set of principles derived from understanding structure-activity relationships (SAR) and molecular recognition phenomena. nrfhh.com These principles guide the modification of lead compounds to enhance potency, selectivity, and other desirable properties.

Scaffold Hopping and Functionalization: The indole nucleus serves as a versatile scaffold. researchgate.net Design strategies often involve exploring different substitution patterns on the indole ring to optimize interactions with the target. sci-hub.se The reactivity of different positions on the indole ring (N-1, C-2, C-3, etc.) allows for targeted functionalization. unimi.it For instance, if a hydrophobic pocket is identified in the target protein, adding lipophilic groups to the corresponding position on the indole can enhance binding.

Exploiting Specific Interactions:

Halogen Bonding: Systematically replacing or adding different halogens (F, Cl, Br, I) can be used to probe for and exploit potential halogen bonds with backbone carbonyls or other electron-rich atoms in the binding site. pressbooks.pub

Hydrogen Bonding: The indole N-H is a key hydrogen bond donor. nih.gov The decision to keep this group or methylate it (as in 3-bromo-7-fluoro-1-methyl-indole) depends entirely on the target binding site topology. If the N-H interaction is crucial, it should be preserved; if it causes a steric clash or enters a hydrophobic region, methylation can improve affinity. nih.gov

π-π Stacking: The aromatic nature of the indole ring is critical for π-π stacking interactions. pressbooks.pub Modifications that enhance the aromatic character or introduce additional aromatic moieties can increase potency if the target provides a suitable aromatic partner residue. pressbooks.pub

Conformational Control: Introducing substituents can lock the molecule into a more favorable, "bioactive" conformation. pressbooks.pub For example, adding a methyl group can restrict bond rotation and reduce the entropic penalty of binding, thereby increasing affinity. pressbooks.pub

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. ecampusontario.ca A substituted indole could be identified as a fragment, which is then elaborated by adding functional groups that can reach into adjacent pockets of the binding site. ecampusontario.ca

Computational Guidance: The design process is heavily reliant on computational tools. Molecular docking can predict how a novel designed compound might bind, while MD simulations can assess the stability of the proposed binding mode. mdpi.comdergipark.org.tr QSAR models can predict the activity of new compounds before they are synthesized. derpharmachemica.com This iterative cycle of design, computational evaluation, synthesis, and biological testing is a cornerstone of modern drug discovery. nrfhh.com

By applying these principles, medicinal chemists can rationally modify the 3-bromo-7-fluoro-1-methyl-indole scaffold to modulate its molecular recognition properties, aiming to create derivatives with improved therapeutic potential.

Future Research Directions and Unresolved Challenges

Development of Greener and More Sustainable Synthetic Routes

A primary challenge in contemporary synthesis is the development of environmentally benign processes that minimize waste and avoid hazardous reagents. The synthesis of 3-Bromo-7-fluoro-1-methyl-indole involves three key transformations: indole (B1671886) core formation, halogenation, and N-methylation. Future research must focus on greener alternatives for each step.

Traditional halogenation often relies on stoichiometric, toxic reagents like molecular bromine or N-bromosuccinimide (NBS). nih.govmdpi.com A more sustainable approach involves the in situ generation of reactive halogenating species. nih.gov Research has demonstrated that an oxone-halide system can efficiently and selectively produce 2- or 3-haloindoles, eliminating the need for organic halogenating agents and the associated toxic byproducts. acs.orgnih.gov This method's regioselectivity is controlled by the electronic properties of the nitrogen protecting group, offering a potential pathway to 3-bromoindoles. acs.orgorganic-chemistry.org Another promising avenue is the use of indole-based organocatalysts that facilitate electrophilic halogenation in environmentally friendly solvents like heptane, operating through a solid-liquid phase transfer mechanism. rsc.org

For the N-methylation step, classic methods often use hazardous reagents like methyl halides or dimethyl sulfate. rsc.org A significantly greener alternative is the use of dimethyl carbonate (DMC), which is non-toxic and biodegradable. researchgate.net Protocols using DMC with a recyclable, heterogeneous base like magnesium oxide (MgO) under microwave conditions have been developed for the clean N-methylation of indoles. rsc.orgrsc.org Mechanistic studies suggest that moderately basic sites on the MgO surface are responsible for the methylation. rsc.org Alternatively, organic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be extremely active for N-methylation with DMC, providing near-quantitative yields under mild conditions. nih.gov Adopting these methods for the synthesis of 3-Bromo-7-fluoro-1-methyl-indole would represent a significant advancement in sustainability.

| Greener Method | Target Transformation | Reagents | Key Advantages |

| Oxone-Halide System | Bromination | Oxone, NaBr | In-situ generation of brominating species; avoids toxic organic reagents. acs.orgnih.gov |

| Indole Organocatalysis | Bromination | Indole catalyst, NBS | Operates in green solvents (heptane); high position-selectivity. rsc.org |

| Heterogeneous Catalysis | N-Methylation | Dimethyl Carbonate, MgO | Recyclable base; non-toxic methylating agent; microwave compatible. rsc.orgrsc.org |

| Organocatalysis | N-Methylation | Dimethyl Carbonate, DABCO | Highly active catalyst; near-quantitative yields; mild conditions. nih.gov |

Advancements in Regioselective Functionalization Methodologies

With the C3 and C7 positions occupied, a significant challenge is the selective functionalization of the remaining C-H bonds (C2, C4, C5, C6) of the 3-Bromo-7-fluoro-1-methyl-indole core. This requires overcoming the intrinsic reactivity of the indole nucleus, a major goal in modern organic chemistry. acs.org

Transition metal-catalyzed C-H activation has emerged as a powerful tool. Directing groups (DGs) are often employed to guide the catalyst to a specific position. For instance, palladium-catalyzed C-H arylation of 3-acetyl-7-bromo-1H-indole has been shown to selectively yield the C4-arylated product. nih.govacs.org Similarly, iridium-based catalysts, guided by sacrificial electron-rich ketone directing groups, can achieve bis-arylsulfenylation at the C2 and C4 positions. acs.org These methods highlight the potential to selectively functionalize the benzene (B151609) core of the indole.

The development of catalyst-controlled regioselectivity, where the catalyst system rather than an inherent substrate property dictates the site of reaction, is a key frontier. researchgate.net For example, rhodium(III) catalysts have been used for the selective C-2 alkylation of indoles with imines via a C-H activation mechanism. scielo.br Such a strategy could be invaluable for introducing new substituents at the C2 position of 3-Bromo-7-fluoro-1-methyl-indole, a site that is typically less reactive towards electrophiles. Furthermore, innovative strategies using palladium or copper catalysts with specialized N-P(O)tBu₂ directing groups have enabled selective arylation at the C4, C5, C6, and C7 positions. acs.org Applying these advanced methodologies would unlock access to a wide array of novel derivatives starting from the 3-Bromo-7-fluoro-1-methyl-indole scaffold.

| Catalyst System | Target Position | Functionalization | Directing Group Strategy |

| Pd(OAc)₂ / AgOAc | C4 | Arylation | Weak chelation with C3-acetyl group. nih.govacs.org |

| [CpIrCl₂]₂ | C2 & C4 | Bis-arylsulfenylation | Sacrificial adamantoyl directing group. acs.org |

| [CpRhCl₂]₂ / AgSbF₆ | C2 | Alkylation with imines | N,N-dimethylcarbamoyl group. scielo.br |

| Pd(OAc)₂ or Cu(OAc)₂ | C4, C5, C6, C7 | Arylation | N-P(O)tBu₂ group. acs.org |

Exploration of Novel Catalytic Systems for Indole Chemistry

Beyond traditional palladium catalysis, future research will undoubtedly focus on novel catalytic systems that offer unique reactivity and selectivity for functionalizing complex indoles.